(4E)-4-[(3-chloro-4-methoxyphenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one
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Overview
Description
(4E)-4-[(3-chloro-4-methoxyphenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a phenyl group, a methoxy group, and a chloro group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(3-chloro-4-methoxyphenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one typically involves the condensation of 3-chloro-4-methoxybenzaldehyde with 2-phenyl-1,3-oxazol-5(4H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation and formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(3-chloro-4-methoxyphenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced oxazole derivatives with hydrogenated functional groups.
Substitution: Substituted oxazole derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (4E)-4-[(3-chloro-4-methoxyphenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-methoxyphenyl isocyanate
- 4-methoxyphenyl isocyanate
- 3-chloro-4-methylphenyl isocyanate
Uniqueness
(4E)-4-[(3-chloro-4-methoxyphenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one is unique due to its specific combination of functional groups and its oxazole ring structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds .
Properties
IUPAC Name |
(4E)-4-[(3-chloro-4-methoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c1-21-15-8-7-11(9-13(15)18)10-14-17(20)22-16(19-14)12-5-3-2-4-6-12/h2-10H,1H3/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBJTGGFLXTCNF-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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